molecular formula C22H36N4O4S B2749029 N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-56-0

N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2749029
CAS No.: 898415-56-0
M. Wt: 452.61
InChI Key: ZWZGSOBTUJTASO-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H36N4O4S and its molecular weight is 452.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antiallergy Activity of Related Compounds : A study by Walsh et al. (1990) described the synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides for antiallergy activity. Though not directly matching your compound, this research highlights the interest in compounds with similar functionalities for antiallergy applications (Walsh, D. A., Green, J., Franzyshen, S. K., Nolan, J. C., Yanni, J., 1990).

  • Allosteric Modulation of CB1 : Khurana et al. (2014) optimized chemical functionalities of indole-2-carboxamides, including dimethylamino and piperidine groups, to improve allosteric modulation of the cannabinoid receptor 1 (CB1). This study showcases the potential of structural analogs in modulating protein receptors for therapeutic purposes (Khurana, L., Ali, H. I., Olszewska, T., Ahn, K., Damaraju, A., Kendall, D., Lu, D., 2014).

Chemical Analysis and Environmental Applications

  • Analysis of Aliphatic Amines : Sacher et al. (1997) developed methods for determining aliphatic amines, such as dimethylamine and ethylamine, in water, highlighting the importance of analyzing chemical compounds in environmental studies. This research is relevant for understanding the environmental fate and behavior of amines similar to those in the compound of interest (Sacher, F., Lenz, S., Brauch, H., 1997).

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O4S/c1-16-14-17(2)20(18(3)15-16)31(29,30)26-12-7-6-8-19(26)9-10-23-21(27)22(28)24-11-13-25(4)5/h14-15,19H,6-13H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZGSOBTUJTASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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